3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that features an iodo-substituted benzamide structure with a pyrrolidinyl moiety
Preparation Methods
The synthesis of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed in situ through a series of reactions starting from N-substituted piperidines.
Carboxylic Acid Formation and Decarboxylation: The pyrrolidine-2-carbaldehyde undergoes oxidation to form a carboxylic acid, which is then decarboxylated.
Iodination and Aromatization: The final steps involve iodination and aromatization to yield the desired 3-iodo compound.
Chemical Reactions Analysis
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the iodo group or other functional groups present.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide include:
Pyrrolidin-2-ones: These compounds share the pyrrolidinyl moiety and are used in similar applications.
Iodo-substituted Benzamides: These compounds have similar structural features and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15IN2O2 |
---|---|
Molecular Weight |
358.17 g/mol |
IUPAC Name |
3-iodo-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H15IN2O2/c14-11-5-3-4-10(8-11)13(18)15-9-12(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,18) |
InChI Key |
QTMKZZWPEYBGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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